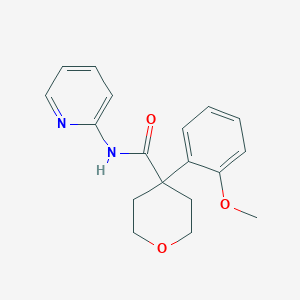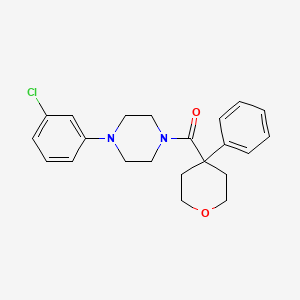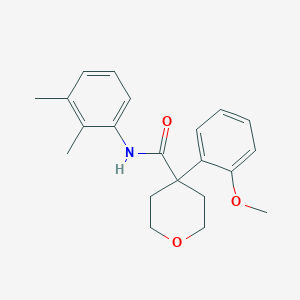
4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide, also known as 4-MO-PPO, is an organic compound that has been the subject of several scientific studies. It is a derivative of phenylpiperazine and is known to have a variety of biological activities. 4-MO-PPO has been studied for its potential to act as an inhibitor of certain enzymes, its ability to interact with certain receptors, and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide has been studied for its potential to act as an inhibitor of certain enzymes, its ability to interact with certain receptors, and its potential as a therapeutic agent. In particular, it has been studied for its potential to inhibit the enzyme monoamine oxidase (MAO) and its potential to interact with the serotonin 5-HT2A receptor. It has also been studied for its potential to act as an anticonvulsant, a neuroprotective agent, and an antidepressant.
Wirkmechanismus
The mechanism of action of 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide is not yet fully understood. However, it is believed that its interaction with the serotonin 5-HT2A receptor is responsible for its antidepressant and anticonvulsant effects. It is also believed that its ability to inhibit the enzyme MAO is responsible for its neuroprotective effects.
Biochemical and Physiological Effects
4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme MAO, which is responsible for the breakdown of certain neurotransmitters, such as serotonin and dopamine. It has also been shown to interact with the serotonin 5-HT2A receptor, which is responsible for the regulation of mood and behavior. In addition, it has been shown to have neuroprotective, anticonvulsant, and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide in laboratory experiments is its ability to interact with the serotonin 5-HT2A receptor. This interaction can be used to study the effects of serotonin on mood and behavior. However, there are some limitations to using 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide in laboratory experiments. These include its potential for toxicity, its potential to interact with other receptors, and its potential to have side effects.
Zukünftige Richtungen
There are a number of potential future directions for 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide research. These include further investigation into its mechanism of action, its potential to interact with other receptors, its potential for therapeutic use, and its potential for toxicity. Additionally, further research could be done to explore the potential of 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide as an adjunctive therapy for depression and other psychiatric disorders. Finally, further research could be done to explore the potential of 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide as a neuroprotective agent.
Synthesemethoden
4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide can be synthesized from the reaction of 4-methoxyphenol and 2-pyridone. This reaction is performed in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction is carried out at a temperature of 60-70°C for 8-10 hours. After the reaction is complete, the resulting product is purified and isolated.
Eigenschaften
IUPAC Name |
4-(2-methoxyphenyl)-N-pyridin-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-15-7-3-2-6-14(15)18(9-12-23-13-10-18)17(21)20-16-8-4-5-11-19-16/h2-8,11H,9-10,12-13H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMWVJBCYIJJHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B6562726.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B6562730.png)
![N-cycloheptyl-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide](/img/structure/B6562735.png)
![1-cyclohexyl-3-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}urea](/img/structure/B6562742.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B6562749.png)
![4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide](/img/structure/B6562751.png)
![N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562758.png)






![1-(3-chlorophenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562816.png)